molecular formula C13H16N4O2S B2770978 2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid CAS No. 626225-61-4

2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid

Cat. No. B2770978
CAS RN: 626225-61-4
M. Wt: 292.36
InChI Key: CZHMXYXHHRTCNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid can be achieved through various methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. The active hydrogen on the C-2 position of the compound participates in condensation and substitution reactions, leading to the formation of cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of This compound consists of a phenyl group attached to the acetic acid moiety. The presence of the dimethylamino group and the triazole ring adds complexity to its structure. The compound’s linear formula is C10H13NO2 .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, including condensation, substitution, and cyclization. For instance, it can react with DMF-DMA to yield 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl) acrylamide . Further investigations into its reactivity and potential applications are essential.


Physical And Chemical Properties Analysis

  • Safety Information : The compound is classified as a warning substance (H317) .

Safety and Hazards

The safety profile of 2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid includes precautions related to skin sensitization (H317). Proper handling, protective equipment, and adherence to safety guidelines are essential when working with this compound .

properties

IUPAC Name

2-[[5-[4-(dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-16(2)10-6-4-9(5-7-10)12-14-15-13(17(12)3)20-8-11(18)19/h4-7H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHMXYXHHRTCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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